molecular formula C9H15Cl2N3 B2826072 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride CAS No. 2287297-87-2

6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride

Cat. No. B2826072
CAS RN: 2287297-87-2
M. Wt: 236.14
InChI Key: UORKZUHWFJULCA-KQYPMKCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride” is a complex organic molecule. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .


Molecular Structure Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Chemical Reactions Analysis

The syntheses of 1-substituted 1H-imidazol-2(3H)-ones reported in the literature from 1923 to 2014 can be divided into two groups. The first group includes reactions where the imidazolone ring is formed .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Spirocyclic Structures : The compound 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride is structurally related to spirocyclic compounds, which have been the subject of various synthesis studies. For example, Gurry et al. (2015) developed a synthesis method for spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, and disclosed the X-ray crystal structure of the new tetracyclic system (Gurry, McArdle, & Aldabbagh, 2015).

  • Analysis of Homoconjugative Interactions : Banert et al. (2002) prepared 1-azaspiro[2.4]hepta-1,4,6-trienes and analyzed the UV photoelectron spectrum of one such compound, noting substantial homoconjugative interactions between the lone-pair orbital of the azirine nitrogen atom and the pi orbital of the cyclopentadiene ring. This research offers insights into the electronic structure of related spirocyclic compounds (Banert et al., 2002).

  • Synthesis of 4-Azaspiro Derivatives : Research by Laroche et al. (2006) on the synthesis of polyhydroxy 4-azaspiro[2.4]heptane derivatives, also called spirocyclopropyl iminosugars, from protected aldoses, highlights the synthetic versatility and potential applications of spirocyclic compounds in inhibiting glycosidases (Laroche et al., 2006).

  • Cleavage and Transformations of Spirocyclic Compounds : Molchanov et al. (2016) studied the reductive cleavage of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which led to the formation of bi- or tricyclic lactams or lactones, demonstrating the complex reactivity and potential for further derivatization of spirocyclic compounds (Molchanov et al., 2016).

Synthesis of Analogues and Derivatives

  • Amino Acids Analogues Synthesis : Radchenko et al. (2010) synthesized amino acid analogues derived from 2-azaspiro[3.3]heptane, which are of interest in drug design and biochemistry, highlighting the relevance of spirocyclic structures in the synthesis of bioactive molecules (Radchenko, Grygorenko, & Komarov, 2010).

  • Synthesis of Spirocyclic Azetidines : Guerot et al. (2011) reported the syntheses of a variety of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. They also developed a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes, demonstrating the synthetic versatility of spirocyclic compounds (Guerot, Tchitchanov, Knust, & Carreira, 2011).

  • Design and Synthesis of Spirothiazolidines Analogs : Flefel et al. (2019) developed a novel series of spirothiazolidines analogs showing significant anticancer and antidiabetic activities, illustrating the potential therapeutic applications of spirocyclic compounds (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Safety and Hazards

Imidazole derivatives are generally considered to be relatively non-toxic and non-carcinogenic chemicals causing none to minimal eye and skin irritation if contacted upon the dermis, ingested orally, or inhaled .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The findings are promising in that they reinforce the prospects of imidazole derivatives as alternative and effective antiparasitic therapy as well as providing evidence for a probable biological mechanism .

properties

IUPAC Name

6-(1H-imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-12-9(1)5-7(6-9)8-10-3-4-11-8;;/h3-4,7,12H,1-2,5-6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKZUHWFJULCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)C3=NC=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.